4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid
Overview
Description
4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid (4-TBPB) is an organic compound that has been used in a variety of scientific research applications. It is a carboxylic acid derivative that has been used in organic synthesis, as well as in the study of enzyme-catalyzed reactions. 4-TBPB has been studied for its potential use in drug design and development, as well as in the study of biochemical and physiological effects on the body.
Scientific Research Applications
Applications in Synthesis of N-heterocycles
Chiral sulfinamides, closely related to the tert-butoxycarbonyl group in the compound of interest, are recognized for their role in the stereoselective synthesis of amines and their derivatives. The use of tert-butanesulfinamide, a compound with structural similarities, has been highlighted for its role in mediating asymmetric N-heterocycle synthesis via sulfinimines. This methodology provides access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are key structural motifs in many natural products and therapeutically relevant compounds, suggesting potential research applications of the compound in similar synthetic endeavors (Philip, Radhika, Saranya, & Anilkumar, 2020).
Antimicrobial and Health Promoting Effects
Research on benzoic acid, part of the compound's name, has demonstrated its widespread use as an antibacterial and antifungal preservative in foods and feeds. Studies indicate that benzoic acid can enhance growth and health by improving gut functions. This includes promoting digestion, absorption, and barrier functions in the gut, suggesting that derivatives of benzoic acid, such as the compound , could have similar beneficial effects on gut health and antimicrobial properties (Mao, Yang, Chen, Yu, & He, 2019).
Environmental and Degradation Studies
Studies on perfluoroalkyl acids (PFAs) and their derivatives, while not directly related, provide insight into environmental persistence and potential toxicity concerns associated with various chemical compounds. Research in this area focuses on understanding the hazards inherent in these compounds and their developmental toxicity. This highlights the importance of studying the environmental impact and degradation pathways of synthetic compounds, including benzoic acid derivatives and piperidine-based structures (Lau, Butenhoff, & Rogers, 2004).
properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]sulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)18-13-8-10-19(11-9-13)26(23,24)14-6-4-12(5-7-14)15(20)21/h4-7,13H,8-11H2,1-3H3,(H,18,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRPEZKMFSNBHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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